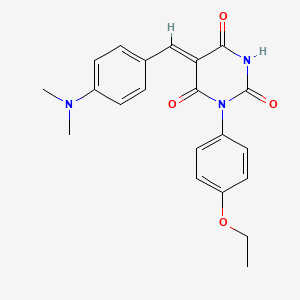

5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione

Description

Properties

IUPAC Name |

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-4-28-17-11-9-16(10-12-17)24-20(26)18(19(25)22-21(24)27)13-14-5-7-15(8-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25,27)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKHSPWXFTXFRM-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and interaction with biological targets.

Chemical Structure and Properties

The compound has the molecular formula C19H20N2O5, characterized by a pyrimidine ring substituted with a dimethylamino-benzylidene group and an ethoxy-phenyl moiety. The unique structural features contribute to its diverse chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

- Condensation Reaction : Starting from 1,3-dimethylpyrimidine-2,4,6-trione and appropriate aldehydes or ketones in the presence of acid catalysts.

- Purification : The product is purified to achieve high yields and purity.

This method allows for the efficient production of the target compound while maintaining structural integrity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the pyrimidine ring is often linked to pharmacological effects due to its ability to interact with biological targets such as enzymes and receptors.

Case Study : In vitro tests have shown that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting a potential mechanism of action through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Compounds structurally similar to this compound have demonstrated significant antimicrobial properties. The pyrimidine moiety is frequently associated with the inhibition of bacterial growth.

Research Findings : Studies have reported that derivatives of pyrimidine compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking studies provide insights into binding affinities with specific proteins involved in cell signaling pathways.

| Biological Target | Interaction Type | Potential Implications |

|---|---|---|

| Enzymes | Inhibition | May lead to reduced tumor growth or bacterial resistance |

| Receptors | Modulation | Potential for drug development targeting specific pathways |

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Pyrimidine ring with dimethylamino and ethoxy groups | Potential anticancer activity | Novel combination of substituents |

| 5-(3-[2-(4-methylphenoxy)ethoxy]benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | Similar pyrimidine core but different substituents | Antimicrobial properties | Different phenoxy substitution |

| 1-(3-Methylphenyl)-3-(dimethylamino)urea | Urea derivative with dimethylamino group | Anticancer activity | Urea functional group instead of pyrimidine |

Comparison with Similar Compounds

Anticancer Activity

Osteogenic Activity

- DMP-PYT (5-(3-(4-dimethylaminophenyl)allylidene)-1-(3,5-dimethylphenyl)-pyrimidine-trione) demonstrates superior osteogenic activity, increasing alkaline phosphatase (ALP) activity by 220% compared to baseline. The allylidene group and dimethylphenyl substitution likely enhance binding to bone morphogenetic protein (BMP) and Wnt signaling targets .

Antimicrobial Activity

- 5-(Arylmethylidene)-pyrimidine-triones with halogen or nitro substituents (e.g., 5-(4-chlorobenzylidene)-pyrimidine-trione ) show MIC values of 8–16 µg/mL against Staphylococcus aureus and Streptococcus mutans .

- Compound A’s dimethylamino and ethoxy groups, while electron-rich, may reduce antimicrobial efficacy due to decreased electrophilicity.

Fluorescent Properties

- Compound A exhibits strong photoluminescence at 532 nm when incorporated into styrene-butylmethacrylate nanocomposites, with absorption maxima at 470 nm. This is attributed to the dimethylamino group’s electron-donating effect, which stabilizes excited-state charge transfer .

- In contrast, 5-(4-methoxybenzylidene)-pyrimidine-trione shows fluorescence at 518 nm, suggesting substituent-dependent emission tuning .

Liquid Crystalline Behavior

- 5-(8-(4'-Hexyloxy-biphenyl)benzylidene)-1,3-dimethylpyrimidine-trione (Compound C ) forms mesogenic phases due to its extended biphenyl-ether moiety and hexyloxy chain, achieving transition temperatures of 120–145°C .

- Compound A ’s ethoxy-phenyl group may limit mesogenicity compared to biphenyl systems in Compound C .

Q & A

Q. What are the standard synthetic protocols for preparing 5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione?

The synthesis typically involves a Knoevenagel condensation reaction between a barbituric acid derivative (e.g., 1-(4-ethoxy-phenyl)pyrimidine-2,4,6-trione) and an aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde) under reflux in a polar aprotic solvent like acetic acid or DMF. Purification is achieved via recrystallization using ethanol or methanol, followed by column chromatography to isolate the benzylidene product . Characterization requires UV-Vis, IR, and NMR spectroscopy to confirm the presence of the α,β-unsaturated ketone moiety and substituent positioning .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To verify substituent integration and electronic environments (e.g., the dimethylamino group’s singlet at δ ~3.0 ppm and the ethoxy group’s quartet near δ ~1.3 ppm) .

- IR Spectroscopy : Confirmation of C=O stretches (~1700 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : For resolving structural ambiguities, such as planarity of the benzylidene ring and intermolecular interactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow institutional Chemical Hygiene Plans (CHPs) for pyrimidine derivatives, including:

- Use of fume hoods to avoid inhalation of fine particulates.

- PPE (gloves, lab coats, goggles) due to potential skin/eye irritation.

- Waste disposal via halogenated organic waste streams if halogenated solvents are used in synthesis .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for its synthesis?

Employ time-resolved UV-Vis spectroscopy to monitor the condensation reaction’s progress, identifying intermediates like enolate species. Computational tools (e.g., DFT calculations) can model transition states and activation energies, while isotopic labeling (e.g., deuterated solvents) may reveal proton-transfer steps . Reaction rate constants can be derived using pseudo-first-order kinetics under varying temperatures to construct Arrhenius plots .

Q. What computational strategies optimize reaction conditions for scaled synthesis?

Use molecular dynamics simulations (e.g., Gaussian, CP2K) to predict solvent effects on yield. For example, simulate solvation free energies in DMF vs. acetic acid to identify optimal dielectric environments. Coupled with process control software , these models can automate parameter adjustments (e.g., temperature, stoichiometry) to minimize byproducts .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Cross-validate using:

- Variable Temperature NMR (VT-NMR) : To detect dynamic effects like keto-enol tautomerism that may cause signal splitting.

- Hirshfeld Surface Analysis : For crystallographic data, quantify intermolecular interactions (e.g., H-bonding, π-stacking) that influence solid-state vs. solution structures .

- 2D NMR (COSY, NOESY) : To assign overlapping proton signals and confirm spatial proximity of substituents .

Q. What methodologies assess its potential biological activity?

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.

- Molecular Docking : Predict binding affinities to receptors using AutoDock Vina, guided by crystallographic data from analogous pyrimidine derivatives .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Q. How does solvent polarity impact its photophysical properties?

Conduct solvatochromic studies by measuring UV-Vis absorption in solvents of varying polarity (e.g., hexane → DMSO). Correlate bathochromic shifts with solvent dielectric constants to quantify intramolecular charge transfer (ICT) efficiency. Time-dependent DFT (TD-DFT) can model excited-state behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.